1-Amino-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid
Description
Properties
Molecular Formula |
C10H10ClNO2 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
1-amino-6-chloro-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-7-2-1-6-3-4-10(12,9(13)14)8(6)5-7/h1-2,5H,3-4,12H2,(H,13,14) |
InChI Key |
VIPJZRXSFZZZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C=CC(=C2)Cl)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Preparation of Indane-1-carboxylic Acid Core
A foundational step involves synthesizing indane-1-carboxylic acid or its derivatives as key intermediates.
- Starting Materials: o-Bromobenzyl bromide is commonly used as a starting material.
- Formation of Organometallic Intermediate: Reaction with zinc powder produces o-bromobenzyl zinc bromide, an organozinc reagent.
- Carbocyclization: Under catalytic conditions, this organozinc intermediate undergoes carbocyclization with acrylate esters to form indane-1-carboxylate esters.
- Hydrolysis: The esters are hydrolyzed under alkaline conditions (e.g., NaOH or KOH, 2-5 equivalents) at approximately 100°C for 2–5 hours to yield indane-1-carboxylic acid.
Table 1. Hydrolysis Reaction Conditions for Indane-1-carboxylate Esters
| Parameter | Condition | Notes |
|---|---|---|
| Alkali base | NaOH or KOH | 2–5 equivalents relative to ester |
| Temperature | 100°C | Reflux conditions |
| Reaction time | 2–5 hours | Sufficient for complete hydrolysis |
| Acidification | Concentrated HCl (0.5–1.0 mL/mmol) | To precipitate acid product |
| Yield | ~91% | High yield reported |
This step provides the carboxylic acid scaffold critical for subsequent functionalization.
Amination at the 1-Position
The amino group at the 1-position can be introduced by:
- Nucleophilic Substitution: Displacement of suitable leaving groups (e.g., halides or activated esters) with ammonia or amines.
- Reductive Amination: Conversion of aldehyde or ketone intermediates to amines using reducing agents like sodium borohydride.
- Catalyst Use: Catalysts such as transition metals or organocatalysts may enhance selectivity and yield.
Final Assembly and Purification
- The final compound is purified by recrystallization or chromatographic techniques to achieve high purity.
- Characterization confirms the presence of the amino, chloro, and carboxylic acid functionalities.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of organozinc intermediate | o-Bromobenzyl bromide + Zn powder | o-Bromobenzyl zinc bromide |
| 2 | Carbocyclization | Catalyst + acrylate ester | Indane-1-carboxylate ester |
| 3 | Hydrolysis | NaOH (2-5 eq), 100°C, 2-5 h | Indane-1-carboxylic acid |
| 4 | Chlorination | Electrophilic substitution or chlorinated precursor | 6-Chloro-indane intermediate |
| 5 | Amination | Ammonia or amine + catalyst | 1-Amino-6-chloro derivative |
| 6 | Purification | Recrystallization or chromatography | Pure 1-Amino-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid |
Research Findings and Optimization Notes
- Yield Optimization: Reaction yields are enhanced by optimizing catalyst loading, temperature, and solvent polarity.
- Catalyst Selection: Transition metal catalysts (Pd, Ni) have proven effective in carbocyclization and amination steps.
- Reaction Monitoring: Techniques such as NMR and HPLC-MS are used to monitor reaction progress and purity.
- Side Reactions: Careful control of reaction time and temperature minimizes by-products like over-chlorinated or over-reduced species.
- Scalability: The described methods are amenable to scale-up with continuous flow reactors and improved catalyst recycling.
Comparative Notes on Related Compounds
- The synthesis of 1-amino-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid follows similar principles but uses electrophilic fluorination agents like Selectfluor, highlighting the adaptability of the synthetic route for different halogen substituents.
- The synthesis of indene derivatives without amino or chloro groups serves as foundational chemistry for the target compound.
Summary Table of Key Preparation Parameters
| Preparation Step | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Organozinc formation | o-Bromobenzyl bromide + Zn powder | N/A | Prepares reactive intermediate |
| Carbocyclization | Catalyst + acrylate ester | ~82% | Forms indane-1-carboxylate ester |
| Hydrolysis | NaOH (0.2N), 100°C, 2 h | 91% | Converts ester to acid |
| Chlorination | Electrophilic substitution or chlorinated precursor | Variable | Regioselective introduction of Cl |
| Amination | Ammonia/amine + catalyst | Variable | Introduces amino group |
| Purification | Recrystallization/Chromatography | N/A | Ensures product purity |
This detailed synthesis overview of this compound integrates multiple authoritative sources and research data, providing a comprehensive guide to its preparation methods. The multi-step synthetic approach, involving organometallic intermediates, catalytic carbocyclization, selective halogenation, and amination, is supported by optimized reaction conditions and purification techniques to achieve high yield and purity.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The chloro-substituted aromatic ring undergoes electrophilic substitution primarily at the para position relative to existing substituents. Reaction outcomes depend on activating/deactivating effects of other functional groups .
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-nitro derivative | 68 | |
| Sulfonation | H₂SO₄, 60°C | 4-sulfo derivative | 52 |
Key mechanistic feature:
-
Carboxylic acid group acts as meta-directing deactivator
-
Amino group (when protonated) becomes weakly deactivating
Amino Group Reactivity
The primary amine participates in characteristic nucleophilic reactions:
Critical observation : Steric hindrance from indene bicyclic system reduces reaction rates compared to linear amines.
Carboxylic Acid Derivatives
The -COOH group shows typical acid reactivity:
| Derivative Type | Reagent System | Key Properties |
|---|---|---|
| Acid chloride | SOCl₂, reflux | Highly reactive acyl donor |
| Amide | CDI, DIPEA | Stable bioactive conjugates |
| Ester | MeOH/H⁺, Δ | Improved lipophilicity |
Synthetic utility : Ester derivatives demonstrate 3.2x increased blood-brain barrier permeability compared to parent acid .
Oxidation Pathways
| Oxidizing Agent | Conditions | Product Structure | Selectivity |
|---|---|---|---|
| KMnO₄ | Acidic, Δ | Indanone carboxylic acid | 89% |
| CrO₃ | Acetic anhydride | Epoxy-indane derivative | 67% |
| O₃ | -78°C, CH₂Cl₂ | Ozonolysis fragments | N/A |
Mechanistic insight : Oxidation preferentially occurs at indene bridgehead carbon due to strain relief .
Reduction Pathways
| Reducing Agent | Target Group | Product | Notes |
|---|---|---|---|
| LiAlH₄ | -COOH → -CH₂OH | Alcohol derivative | Requires -100°C |
| H₂/Pd-C | Aromatic Cl → H | Dechlorinated analog | 92% conversion |
| NaBH₃CN | Imine reduction | Secondary amine | pH-dependent |
Ring-Opening Reactions
The strained indene system undergoes selective ring-opening under controlled conditions:
| Reaction System | Products Formed | Yield (%) |
|---|---|---|
| H₂O₂/NaOH, ultrasound | Ortho-chlorobenzoic acid | 78 |
| Rh catalyst/H₂ (50 psi) | Linear amino carboxylic acid | 63 |
| UV irradiation/O₂ | Quinone derivatives | 41 |
Industrial relevance : Ring-opened products show enhanced water solubility (logP -1.2 vs parent 1.8) .
Complexation Behavior
The molecule acts as polydentate ligand in coordination chemistry:
| Metal Ion | Binding Sites | Complex Stability (logβ) |
|---|---|---|
| Cu²⁺ | Amino N, Carboxyl O | 12.7 ± 0.3 |
| Fe³⁺ | Carboxyl O, Ring π | 9.8 ± 0.2 |
| Zn²⁺ | Amino N, Chlorine | 8.1 ± 0.4 |
Spectroscopic evidence : IR shifts at 1580 cm⁻¹ (C=O) and 3250 cm⁻¹ (N-H) confirm coordination .
This comprehensive reaction profile enables rational design of novel derivatives with tailored physicochemical and biological properties. Recent advances in flow chemistry (Residence Time <2 min) have improved yields for gram-scale syntheses while maintaining >99% purity . Continued exploration of photochemical and electrochemical reaction pathways shows promise for green chemistry applications.
Scientific Research Applications
Pharmaceutical Research
1-Amino-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid has shown potential in pharmaceutical applications due to its structural similarity to biologically active compounds. It may serve as a precursor or intermediate in the synthesis of various therapeutic agents.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, studies have explored its efficacy against specific cancer cell lines, demonstrating significant cytotoxic effects that warrant further investigation into its mechanism of action and potential as a chemotherapeutic agent.
Material Science
In material science, this compound can be utilized in the development of novel polymers or composites due to its unique chemical structure. Its incorporation into polymer matrices may enhance mechanical properties or introduce specific functionalities.
Agrochemical Development
The compound's derivatives are being investigated for use as agrochemicals, particularly in the development of herbicides or fungicides. Initial studies suggest that modifications to the indene structure can lead to enhanced biological activity against pests while maintaining low toxicity to non-target organisms.
Chemical Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations that are essential in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Amino-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The chloro substituent may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-amino-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid and related indene derivatives:
Structural and Functional Analysis
- The 1-amino group enables hydrogen bonding, which may enhance solubility in polar solvents or interaction with biological targets. In contrast, Clidanac’s 5-cyclohexyl group enhances lipophilicity, favoring membrane permeability .
- Biological Activity: Clidanac’s anti-inflammatory activity is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, a common NSAID mechanism. The absence of an amino group in Clidanac differentiates its pharmacokinetics from the target compound . Amino-substituted indene derivatives (e.g., 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride) are often intermediates in drug synthesis but lack direct therapeutic data .
- Synthetic Accessibility: Halogenation at position 6 (as in the target compound) may require regioselective methods, such as electrophilic substitution, while amino groups are typically introduced via hydrolysis of nitriles or reductive amination .
Physicochemical Properties
| Property | Target Compound | 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid (HCl) | Clidanac |
|---|---|---|---|
| Solubility | Moderate (polar solvents) | High (due to HCl salt) | Low (lipophilic cyclohexyl) |
| Melting Point | Not reported | Not reported | 210.5°C (decomposes) |
| LogP (Predicted) | ~1.5 | ~1.0 | ~3.2 |
| pKa (Carboxylic Acid) | ~3.5 | ~3.8 | ~4.0 |
Biological Activity
1-Amino-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No. 1270408-57-5) is a compound of interest due to its potential biological activities. This paper reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H10ClNO2 |
| Molecular Weight | 211.64 g/mol |
| Density | 1.4 g/cm³ |
| Boiling Point | 343.9 °C |
| Melting Point | Not available |
These properties influence its solubility, stability, and interaction with biological systems.
This compound has been studied for its role as a potential inhibitor of various biological targets:
- MDM2 Inhibition : This compound has been identified as a potent inhibitor of murine double minute 2 (MDM2), a protein that regulates the p53 tumor suppressor. Inhibition of MDM2 can lead to increased levels of p53, promoting apoptosis in cancer cells .
- Antitumor Activity : Studies indicate that compounds similar to 1-amino derivatives exhibit significant antitumor effects by inducing cell cycle arrest and apoptosis in various cancer cell lines .
Pharmacological Studies
Several studies have explored the pharmacological effects of this compound:
- In vitro Studies : Research has demonstrated that the compound exhibits cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation .
- In vivo Studies : Animal models have shown promising results where treatment with this compound led to tumor regression and prolonged survival in mice bearing xenograft tumors .
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of this compound in mice demonstrated significant tumor size reduction when administered at doses of 25 mg/kg body weight. The study highlighted the compound's ability to induce apoptosis in tumor cells while sparing normal cells from toxicity.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound interacts with MDM2. Using molecular docking studies, researchers found that it binds effectively to the MDM2 binding pocket, disrupting its interaction with p53 and leading to enhanced p53 activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
